6-Hydroxy-1,7a-dihydro-5H-indol-5-one
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Overview
Description
6-Hydroxy-1,7a-dihydro-5H-indol-5-one is a heterocyclic compound belonging to the indole family. Indoles are significant in natural products and drugs due to their biological activities and structural diversity . This compound features a hydroxy group at the 6th position and a ketone group at the 5th position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,7a-dihydro-5H-indol-5-one can be achieved through various methods. One common approach involves the domino reactions of arylglyoxals with enamines under catalyst-free conditions. This method yields 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones in moderate to good yields . Another method involves the iodine-promoted one-pot two-step reactions of methyl ketones with enamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1,7a-dihydro-5H-indol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone group to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Hydroxy-1,7a-dihydro-5H-indol-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound’s derivatives exhibit antiviral, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,7a-dihydro-5H-indol-5-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and ketone groups enable it to form hydrogen bonds and interact with biological macromolecules. These interactions can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
6-Hydroxy-1,7a-dihydro-5H-indol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7NO2 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-hydroxy-1,7a-dihydroindol-5-one |
InChI |
InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,6,9,11H |
InChI Key |
MXZNHOWWDJABBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2C1=CC(=O)C(=C2)O |
Origin of Product |
United States |
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